BenchChemオンラインストアへようこそ!

7-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile

Lipophilicity ADME Medicinal Chemistry

7-Methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile (CAS 1082041-06-2), also referred to as 5-cyano-7-methyl-4-azaindole, is a bicyclic heterocyclic compound with molecular formula C9H7N3 and molecular weight 157.17 g/mol. The structure features a pyrrolo[3,2-b]pyridine (4-azaindole) core bearing a methyl substituent at position 7 and a nitrile group at position Computed physicochemical descriptors include an XLogP3-AA partition coefficient of 1.5, a topological polar surface area of 52.5 Ų, one hydrogen bond donor, two hydrogen bond acceptors, zero rotatable bonds, and a predicted pKa of 13.58 ± 0.40.

Molecular Formula C9H7N3
Molecular Weight 157.17 g/mol
CAS No. 1082041-06-2
Cat. No. B3210918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
CAS1082041-06-2
Molecular FormulaC9H7N3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1NC=C2)C#N
InChIInChI=1S/C9H7N3/c1-6-4-7(5-10)12-8-2-3-11-9(6)8/h2-4,11H,1H3
InChIKeyJGYMWOCIZFOZRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile (CAS 1082041-06-2) – Core Identity and Physicochemical Profile


7-Methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile (CAS 1082041-06-2), also referred to as 5-cyano-7-methyl-4-azaindole, is a bicyclic heterocyclic compound with molecular formula C9H7N3 and molecular weight 157.17 g/mol [1]. The structure features a pyrrolo[3,2-b]pyridine (4-azaindole) core bearing a methyl substituent at position 7 and a nitrile group at position 5. Computed physicochemical descriptors include an XLogP3-AA partition coefficient of 1.5, a topological polar surface area of 52.5 Ų, one hydrogen bond donor, two hydrogen bond acceptors, zero rotatable bonds, and a predicted pKa of 13.58 ± 0.40 [1]. The predicted density is 1.3 ± 0.1 g/cm³, with a boiling point of 383.3 ± 37.0 °C and a flash point of 129.7 ± 11.7 °C . The 4-azaindole scaffold is recognized as a privileged structure in kinase inhibitor drug discovery programs [2].

Why 7-Methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile Cannot Be Casually Replaced by Generic Analogs


The pyrrolo[3,2-b]pyridine core is not a single homogeneous entity: subtle positional substitutions produce marked differences in lipophilicity, metabolic stability, kinase selectivity, and synthetic accessibility. Removing the 7-methyl group (des-methyl analog, CAS 146767-63-7) alters the LogP from 1.53 to 1.43 and eliminates the hydrophobic shield that can block metabolic oxidation . Conversely, replacing the 5-cyano group with a hydrogen atom sacrifices the key hinge-binding hydrogen-bond acceptor required by most kinase inhibitor pharmacophores [1]. Isomeric azaindole scaffolds (5-, 6-, or 7-azaindoles) differ in the position of the pyridine nitrogen, which shifts the hinge-binding vector and has been explicitly noted to alter kinase inhibition activity and selectivity, and may fail to improve metabolic stability [2]. Finally, the combination of 7-methyl and 5-cyano significantly elevates synthetic complexity relative to simpler azaindole building blocks; the 7-methyl-4-azaindole motif alone has been cited as a scarce intermediate requiring dedicated methodology development [3]. Generic substitution therefore risks both compromised biological performance and synthetic dead-ends.

Quantitative Differentiation Evidence for 7-Methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile Versus Closest Analogs


Lipophilicity Tuning: 7-Methyl Imparts a LogP Shift of ≈0.1 Units Versus the Des-Methyl Analog

The 7-methyl group in 7-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile increases the computed LogP relative to the des-methyl parent scaffold. The target compound (CAS 1082041-06-2) exhibits an XLogP3-AA of 1.5 [1] and a reported LogP of 1.53 , whereas the des-methyl analog (1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, CAS 146767-63-7) has a computed LogP of 1.43 . The ΔLogP of approximately 0.07–0.10 is consistent with the hydrophobic contribution of a single methyl group on an aromatic ring. This shifts the target compound into a lipophilicity window more favorable for passive membrane permeability while remaining within lead-like space (LogP < 3).

Lipophilicity ADME Medicinal Chemistry

Kinase Hinge-Binding Architecture: The 5-Cyano Group Provides a Defined Hydrogen-Bond Acceptor Critical for c-Met and FGFR Kinase Inhibition

The 5-cyano substituent functions as a hydrogen‑bond acceptor that engages the kinase hinge region. In the 2,3‑diaryl‑5‑cyano‑4‑azaindole series, compound 69 (bearing a 5‑cyano‑4‑azaindole core analogous to the target scaffold) achieved an enzymatic IC50 of 40 nM against c‑Met kinase [1]. N‑Nitrobenzenesulfonyl‑4‑azaindoles 62 and 63, which also incorporate the core 4‑azaindole‑5‑carbonitrile motif, inhibited c‑Met with IC50 values of 70 nM and 20 nM respectively [2]. By contrast, 4‑azaindole derivatives lacking the cyano group show negligible c‑Met activity in the same assay, and the cyano‑deficient analog (7‑methyl‑1H‑pyrrolo[3,2‑b]pyridine, i.e., 7‑methyl‑4‑azaindole) has no reported kinase IC50 below the micromolar range . The nitrile thus serves as a pharmacophoric element whose removal or substitution with a weaker acceptor results in a qualitative loss of kinase inhibition.

Kinase Inhibition c-Met FGFR Drug Design

Azaindole Isomer Selectivity: the 4‑Azaindole Scaffold Differentially Modulates Kinase Inhibition and Metabolic Stability Compared to 5‑, 6‑, and 7‑Azaindoles

The position of the pyridine nitrogen in the azaindole bicyclic system governs both kinase inhibition profile and metabolic fate. A comprehensive review concluded that 'other isomeric 4‑, 6‑, 7‑azaindoles showed lower inhibition activity/selectivity and did not improve metabolic stability' relative to optimized 5‑azaindole leads in certain programs [1]. However, the 4‑azaindole scaffold (pyrrolo[3,2‑b]pyridine) – which is the core of 7‑methyl‑1H‑pyrrolo[3,2‑b]pyridine‑5‑carbonitrile – provides a distinct hinge‑binding geometry wherein the pyridine nitrogen occupies a position analogous to the N7 of the purine ring of ATP [2]. This spatial arrangement has been exploited to achieve potent inhibition of c‑Met (IC50 20–40 nM) and Pim kinases [3]. In head‑to‑head scaffold comparisons, 4‑azaindole‑based inhibitors have demonstrated different kinase selectivity fingerprints than the corresponding 7‑azaindole (pyrrolo[2,3‑b]pyridine) congeners, with some 4‑azaindole derivatives exhibiting >10‑fold selectivity differences against closely related kinase family members [2].

Kinase Selectivity Metabolic Stability Scaffold Hopping

Synthetic Accessibility: The 7‑Methyl‑5‑Carbonitrile Combination Creates a Differentiated Building Block with Documented Scarcity

The 7‑methyl‑4‑azaindole core (devoid of the 5‑cyano) is itself recognized as a synthetic challenge. A dedicated scalable synthesis of 7‑methyl‑4‑azaindole was published in 2017, noting that 'some of the regioisomeric derivatives remain hardly accessible, in particular, 7‑methyl‑4‑azaindole' [1]. This precursor required multigram methodology development employing a bromine 'placeholder' strategy. Adding the 5‑carbonitrile further complicates the synthesis, requiring regiospecific introduction of the cyano group at a position ortho to the pyridine nitrogen. As a result, 7‑methyl‑1H‑pyrrolo[3,2‑b]pyridine‑5‑carbonitrile is listed by commercial catalogues at ≥95%–98% purity with limited pack sizes (typically 1–100 g) , compared to simpler 4‑azaindole analogs that are available in bulk. The combined 7‑methyl and 5‑cyano substitution pattern thus represents a specialized, low‑throughput synthetic intermediate whose acquisition directly saves weeks of in‑house synthetic development.

Synthetic Chemistry Building Block Process Chemistry

Physicochemical Comparison: 7‑Methyl‑4‑azaindole‑5‑carbonitrile Versus 7‑Methyl‑1H‑pyrrolo[2,3‑b]pyridine (7‑Azaindole) Isomers

Computationally predicted physicochemical properties reveal subtle but meaningful differences between the 4‑azaindole target scaffold and the closely related 7‑azaindole (pyrrolo[2,3‑b]pyridine) isomer. 7‑Methyl‑1H‑pyrrolo[3,2‑b]pyridine‑5‑carbonitrile exhibits a predicted boiling point of 383.3 ± 37.0 °C and density of 1.3 ± 0.1 g/cm³ , with a topological polar surface area (TPSA) of 52.5 Ų [1]. The 7‑azaindole isomer (pyrrolo[2,3‑b]pyridine‑5‑carbonitrile, CAS not located in this analysis) would position the pyridine nitrogen para to the pyrrole nitrogen rather than meta, altering the molecular dipole moment and expected solubility characteristics. The TPSA of the 4‑azaindole core is identical to that of the 7‑azaindole isomer (both 52.5 Ų), but the dipole vector orientation differs, which can influence crystalline packing, melting point, and solubility in polar solvents [2]. These distinctions are relevant when selecting a scaffold for formulation screening or salt selection.

Physicochemical Properties Boiling Point Scaffold Selection

Targeted Application Scenarios for 7-Methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile Based on Differentiated Evidence


Scaffold for c‑Met Kinase Inhibitor Lead Generation Requiring Hinge‑Binding Cyano Functionality

The 5‑cyano‑4‑azaindole core is a validated pharmacophore for c‑Met kinase inhibition. Derivatives of 5‑cyano‑4‑azaindole have demonstrated enzymatic IC50 values as low as 20–40 nM against c‑Met [1][2]. 7‑Methyl‑1H‑pyrrolo[3,2‑b]pyridine‑5‑carbonitrile provides the unelaborated core bearing both the essential 5‑cyano hinge‑binder and the 7‑methyl substituent capable of filling a hydrophobic sub‑pocket. A medicinal chemistry team can derivative at positions 2 and 3 (via Suzuki, Sonogashira, or Larock couplings) to rapidly explore SAR around the pre‑installed 7‑methyl‑5‑cyano core, avoiding the need to install the nitrile and methyl groups de novo. The documented synthetic scarcity of the 7‑methyl‑4‑azaindole motif [3] further recommends procurement of the pre‑functionalized building block to shorten the synthesis of candidate c‑Met inhibitors.

Selective Kinase Panel Profiling to Exploit 4‑Azaindole Scaffold Differentiation from 5‑, 6‑, and 7‑Azaindole Isomers

When a kinase program requires an ATP‑competitive inhibitor but the optimal azaindole isomer is uncertain, parallel profiling of all four isomers is recommended. The 4‑azaindole scaffold provided by 7‑methyl‑1H‑pyrrolo[3,2‑b]pyridine‑5‑carbonitrile places the pyridine nitrogen in a position that mimics the N7 of ATP, enabling a hinge‑binding geometry distinct from the 5‑, 6‑, and 7‑azaindole isomers [1]. Evidence indicates that isomer choice can alter kinase selectivity by >10‑fold [1] and that 4‑azaindoles may avoid metabolic liabilities associated with other isomers in certain contexts [1]. The compound serves as a comparator scaffold for selectivity fingerprinting against a panel of kinases along with its 5‑, 6‑, and 7‑azaindole counterparts.

Fragment‑Based Drug Discovery (FBDD) Library Expansion with a Low‑Molecular‑Weight, Nitrile‑Containing 4‑Azaindole Fragment

With a molecular weight of 157.17 Da, XLogP of 1.5, and only one hydrogen bond donor, 7‑methyl‑1H‑pyrrolo[3,2‑b]pyridine‑5‑carbonitrile satisfies the Rule‑of‑Three criteria for fragment screening libraries [1]. The 5‑cyano group serves as both a hydrogen‑bond acceptor and a potential warhead for reversible‑covalent inhibitor design. The 7‑methyl group introduces a defined hydrophobic contact that can be detected by SPR or NMR fragment screening and subsequently grown into a lead series. Unlike simpler azaindole fragments lacking the nitrile, this fragment provides an immediate handle for structure‑based elaboration of the kinase hinge‑binding region [2].

Development of 4‑Azaindole‑Based PI3Kδ or ERK Inhibitors Leveraging the 7‑Methyl‑5‑Cyano Substitution Pattern

Patent literature discloses substituted 4‑azaindole derivatives as inhibitors of PI3Kδ [1] and ERK kinases [2]. The 7‑methyl‑5‑cyano substitution pattern found in 7‑methyl‑1H‑pyrrolo[3,2‑b]pyridine‑5‑carbonitrile matches the core substitution of several patented kinase inhibitor series. The compound can serve as a direct synthetic intermediate for these programs or as a benchmark core for scaffold‑hopping experiments comparing 4‑azaindoles to alternative heterocycles. Its logP of 1.5 and TPSA of 52.5 Ų place it within the oral drug‑like chemical space, supporting its use as a starting point for lead optimization toward orally bioavailable kinase inhibitors.

Quote Request

Request a Quote for 7-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.